3-(3,4-Dichlorophenyl)aniline

Descripción general

Descripción

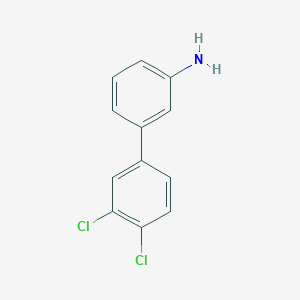

3-(3,4-Dichlorophenyl)aniline is an aromatic amine with the molecular formula C12H9Cl2N. It is a derivative of aniline, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions. This compound is known for its applications in the synthesis of various herbicides and dyes, and it serves as an important intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(3,4-Dichlorophenyl)aniline can be synthesized through several methods. One common method involves the catalytic hydrogenation of 3,4-dichloronitrobenzene using noble metal catalysts under pressure . Another method includes the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate derivative, which is subsequently reacted with dimethylamine .

Industrial Production Methods

In industrial settings, this compound is often produced by dissolving 3,4-dichloroaniline in xylene and then transferring the solution into an aniline metering system . This method ensures high yield and purity, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-Dichlorophenyl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group in its precursor can be reduced to form the amine.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

Oxidation: Produces quinones and other oxidized derivatives.

Reduction: Produces the corresponding amine.

Substitution: Produces various substituted aniline derivatives.

Aplicaciones Científicas De Investigación

3-(3,4-Dichlorophenyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of herbicides and dyes.

Medicine: Investigated for its potential therapeutic applications due to its structural similarity to other bioactive compounds.

Industry: Used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(3,4-Dichlorophenyl)aniline involves its interaction with specific molecular targets. For instance, in herbicides like DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), it inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow from photosystem II to plastoquinone . This disruption in the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy.

Comparación Con Compuestos Similares

3-(3,4-Dichlorophenyl)aniline can be compared with other dichloroaniline isomers:

2,3-Dichloroaniline: Melting point 20–25°C.

2,4-Dichloroaniline: Melting point 59–62°C.

2,5-Dichloroaniline: Melting point 47–50°C.

2,6-Dichloroaniline: Melting point 36–38°C.

3,5-Dichloroaniline: Melting point 46–52°C.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in herbicide and dye synthesis.

Actividad Biológica

3-(3,4-Dichlorophenyl)aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic applications. This article provides a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

This compound, also known by its CAS number 926201-88-9, features a dichlorophenyl group attached to an aniline moiety. The presence of chlorine atoms is known to influence the compound's biological properties, enhancing its lipophilicity and potentially increasing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against various bacterial strains. A series of synthesized compounds were evaluated for their activity against gram-positive bacteria and mycobacterial strains. Notably, compounds containing the dichlorophenyl group exhibited a broader spectrum of action compared to their monochlorinated counterparts.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Activity Against S. aureus | Activity Against M. tuberculosis | Cytotoxicity (IC50) |

|---|---|---|---|

| (2E)-N-[3-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | Submicromolar | Active | >50 µM |

| (2E)-N-[4-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | Active | Active | >50 µM |

| (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide | Highly active | Active | >50 µM |

These findings suggest that the incorporation of halogens into the structure enhances antibacterial activity while maintaining low cytotoxicity levels in primary mammalian cell lines .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines demonstrated that certain derivatives of this compound exhibited significant anti-cancer properties. The mechanism of action appears to involve apoptosis induction in targeted cancer cells while sparing normal cells.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects on breast cancer cell lines (MCF-7), several derivatives showed IC50 values below 20 µM, indicating potent cytotoxicity. The structure-activity relationship analysis revealed that increased lipophilicity correlated with enhanced cytotoxic effects .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: Compounds may inhibit key enzymes involved in bacterial cell wall synthesis.

- Receptor Binding: Interaction with specific receptors in cancer cells may trigger apoptotic pathways.

- Oxidative Stress Induction: Some derivatives may increase reactive oxygen species (ROS) levels, leading to cell death.

Propiedades

IUPAC Name |

3-(3,4-dichlorophenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPUZXPASEOTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588070 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926201-88-9 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.